2-Methyl-5-nitro-N-octylpyridine-3-carboxamide
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Overview
Description
2-Methyl-5-nitro-N-octylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the 5-position, a methyl group (-CH3) at the 2-position, and an octyl group (-C8H17) attached to the nitrogen atom of the carboxamide group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-N-octylpyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the octyl group. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the 5-position. The resulting 2-methyl-5-nitropyridine is then reacted with octylamine under appropriate conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-N-octylpyridine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Methyl-5-amino-N-octylpyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-5-nitro-N-octylpyridine-3-carboxamide.
Scientific Research Applications
2-Methyl-5-nitro-N-octylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-N-octylpyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitropyridine: Lacks the octyl group and carboxamide functionality.
5-Nitro-N-octylpyridine-3-carboxamide: Lacks the methyl group at the 2-position.
2-Methyl-5-amino-N-octylpyridine-3-carboxamide: Contains an amino group instead of a nitro group.
Uniqueness
2-Methyl-5-nitro-N-octylpyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
60524-38-1 |
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Molecular Formula |
C15H23N3O3 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2-methyl-5-nitro-N-octylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H23N3O3/c1-3-4-5-6-7-8-9-16-15(19)14-10-13(18(20)21)11-17-12(14)2/h10-11H,3-9H2,1-2H3,(H,16,19) |
InChI Key |
GKCMOADAILAXMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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